![molecular formula C11H14O2 B14289354 1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene CAS No. 117768-33-9](/img/structure/B14289354.png)
1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-methoxyethylbenzene or 4-methoxyethanol.
Substitution: 4-bromo-1-[1-(ethenyloxy)ethyl]benzene.
Wissenschaftliche Forschungsanwendungen
1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene can be compared with other similar compounds, such as:
4-methoxystyrene: Similar in structure but lacks the ethenyloxy group.
4-vinylanisole: Similar but with a vinyl group instead of an ethenyloxy group.
4-methoxyphenylacetylene: Similar but with an ethynyl group instead of an ethenyloxy group.
Eigenschaften
117768-33-9 | |
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(1-ethenoxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-4-13-9(2)10-5-7-11(12-3)8-6-10/h4-9H,1H2,2-3H3 |
InChI-Schlüssel |
HRQLDYSDLHTPBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.